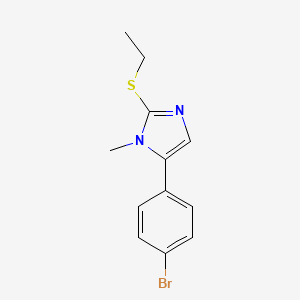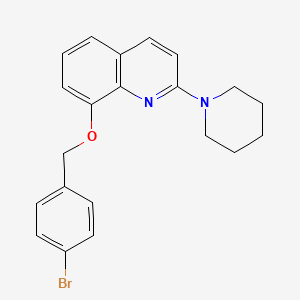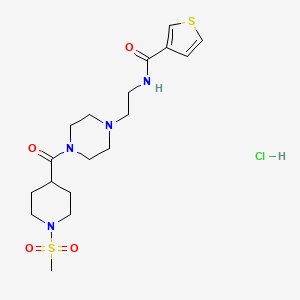
5-(4-bromophenyl)-2-(ethylthio)-1-methyl-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-(4-bromophenyl)-2-(ethylthio)-1-methyl-1H-imidazole" is a structurally novel molecule that is likely to possess interesting biological activity due to the presence of an imidazole ring, which is a common motif in many pharmacologically active compounds. Although the specific compound is not directly mentioned in the provided papers, related compounds with bromophenyl and imidazole groups have been synthesized and studied for various properties and potential applications.
Synthesis Analysis
The synthesis of imidazole derivatives often involves multi-step reactions that may include catalysis, oxidation, and cycloaddition reactions. For instance, the synthesis of 4,5-bis(4-bromophenyl)-2-phenyl-1H-imidazole was achieved using 4-bromobenzaldehyde, acetic acid, benzaldehyde, and ammonium acetate through a Debus cycloaddition reaction, with an optimized yield of 92.3% . Although the exact synthesis of "5-(4-bromophenyl)-2-(ethylthio)-1-methyl-1H-imidazole" is not detailed, similar synthetic strategies could be employed, with modifications to incorporate the ethylthio and methyl groups at the appropriate positions on the imidazole ring.
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be characterized using various techniques such as IR, Mass, NMR, and X-ray diffraction. For example, the structure of a related compound, 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole, was elucidated using these methods, and the stability and charge transfer within the compound were explained by frontier molecular orbital calculations . The molecular electrostatic surface analysis indicated that positive potential is concentrated on the nitrogen atoms of the imidazole ring, which could be a feature of "5-(4-bromophenyl)-2-(ethylthio)-1-methyl-1H-imidazole" as well .
Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions, including rearrangements and cyclization. For instance, 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones, when reacted with triethylamine, produced imidazo[1,2-a]pyridines and indoles, depending on the substituents present . The reactivity of "5-(4-bromophenyl)-2-(ethylthio)-1-methyl-1H-imidazole" could similarly be influenced by its substituents, potentially leading to a variety of reaction pathways and products.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For example, the crystal structure analysis of 5-bromo-2-(4-methylbenzyl)-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazole revealed the presence of various intermolecular interactions, such as Br...N, S...O, and Br...Br contacts, which contribute to the stability of the crystal structure . Theoretical charge density analysis and Hirshfeld surface analysis are useful tools for understanding these interactions. The properties of "5-(4-bromophenyl)-2-(ethylthio)-1-methyl-1H-imidazole" would likely be influenced by similar intermolecular forces, which could be studied using these analytical techniques.
科学的研究の応用
Multifunctional Mononuclear Complexes
Research on bisthienylethenes containing N,O-donor binding sites has led to the synthesis of multifunctional mononuclear complexes that exhibit slow magnetic relaxation and photochromic behavior. These complexes, synthesized using a related structure, have shown distinct magnetic behaviors and could change color upon irradiation, indicating potential applications in materials science and information storage technologies (Cao, Wei, Li, & Gu, 2015).
Synthetic Applications in Cyclisation Reactions
Aryl radical building blocks, including structures related to "5-(4-bromophenyl)-2-(ethylthio)-1-methyl-1H-imidazole," have been utilized in radical cyclisation reactions onto azoles to synthesize tri- and tetra-cyclic heterocycles. This process involves alkylation of azoles (such as imidazoles, pyrroles, indoles, and pyrazoles), showcasing the compound's utility in creating complex organic structures for pharmaceuticals and materials science (Allin et al., 2005).
Microwave-Assisted Synthesis of Derivatives
Microwave-assisted synthesis techniques have been employed to create imidazo[2,1-b]thiazole derivatives, demonstrating the compound's role in the efficient and green synthesis of new chemical entities. These derivatives have been explored for their antimicrobial, antimalarial, and antitubercular activities, indicating potential applications in drug discovery and development (Vekariya et al., 2017).
Anion Exchange Membrane for Alkaline Fuel Cells
Research into poly(arylene ether sulfone) containing bulky imidazole groups has led to the development of a stable anion exchange membrane based on imidazolium salt, designed for alkaline fuel cells. This application demonstrates the compound's contribution to advancements in energy technology and the development of more efficient and durable fuel cell membranes (Yang et al., 2014).
特性
IUPAC Name |
5-(4-bromophenyl)-2-ethylsulfanyl-1-methylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2S/c1-3-16-12-14-8-11(15(12)2)9-4-6-10(13)7-5-9/h4-8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJWIWYPXKWOOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-bromo-4-(2,5-dichlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2502143.png)

![N-(3-chlorophenyl)-2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2502147.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2502149.png)
![N-(2,6-Difluorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2502150.png)

![7-(3-fluorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2502152.png)
![(4As,8aS)-2,3,4a,5,6,7,8,8a-octahydro-[1,4]dioxino[2,3-c]pyridine;hydrochloride](/img/structure/B2502155.png)
![3-(4-chloro-3-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2502156.png)
![{5-Oxaspiro[3.5]nonan-6-yl}methanamine hydrochloride](/img/structure/B2502158.png)
![2-Ethyl-1-[(2-methoxyphenyl)methyl]benzimidazole](/img/structure/B2502159.png)


